
1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride” is a chemical compound with the empirical formula C6H11N3 . It is a unique chemical that falls under the category of heterocyclic building blocks .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “this compound”, has been demonstrated in various studies . The ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCc1cc(CN)nn1C . This indicates that the compound contains a pyrazole ring with two methyl groups and a methanamine group attached to it . Chemical Reactions Analysis
Pyrazole-based ligands, including “this compound”, have been shown to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a predicted density of 1.12±0.1 g/cm3 . The compound is colorless to light yellow in appearance .Wissenschaftliche Forschungsanwendungen
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of peptide analogues, as well as in the synthesis of compounds for the treatment of cancer, diabetes, and other diseases. Additionally, it has been used in the synthesis of compounds for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to their antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride has a number of advantages and limitations for lab experiments. One of the main advantages is its wide range of applications, as it can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, it also has some limitations, such as its low solubility in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of potential applications in the future. It could be used in the development of new drugs for the treatment of cancer, diabetes, and other diseases. Additionally, it could be used in the development of compounds for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used in the development of compounds for the treatment of inflammation, as well as for the treatment of other conditions. Finally, it could be used in the development of compounds for the treatment of cardiovascular diseases, such as heart attack and stroke.
Synthesemethoden
The synthesis of 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride can be achieved through a number of methods. The most common method is the reaction of 1-methyl-1H-pyrazole-3-methanamine with hydrochloric acid. This reaction is typically carried out in aqueous solution, at a temperature of 80-90°C. The reaction produces this compound, as well as other byproducts.
Safety and Hazards
The compound is classified under GHS07 for safety, with hazard statements H315-H319-H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 1,5-dimethyl-1H-pyrazole is reacted with formaldehyde in the presence of a base such as sodium hydroxide to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine with hydrochloric acid to form 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride." ] } | |
| 1185555-25-2 | |
Molekularformel |
C6H12ClN3 |
Molekulargewicht |
161.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6267397.png)
